Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Overview
Description
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a chemical compound with the molecular formula C8H7ClFNO3 and a molecular weight of 219.6 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-fluoro-6-methoxynicotinate can be synthesized through a multi-step process involving the chlorination, fluorination, and methoxylation of nicotinic acid derivatives. The typical synthetic route involves the following steps:
Chlorination: Nicotinic acid is first chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-fluoro-6-methoxynicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or fluoro groups, resulting in the formation of simpler derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted nicotinates with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Scientific Research Applications
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-fluoro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy substituents influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate: Similar structure but with different substituents.
Methyl 5-fluoro-6-methoxynicotinate: Lacks the chloro substituent.
Methyl 2-chloro-6-methoxynicotinate: Lacks the fluoro substituent.
Uniqueness
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the nicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields.
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWMUWXJNVKKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653893 | |
Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-64-9 | |
Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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